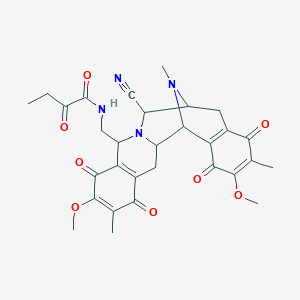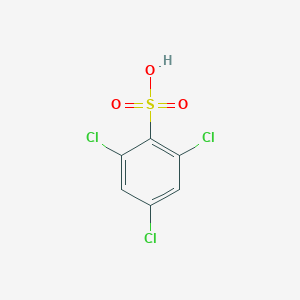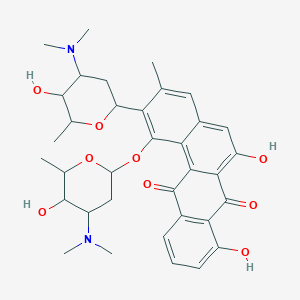
N-Linoleoyldopamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Linoleoyldopamine (NLA) is a naturally occurring fatty acid amide that has been found to have various biochemical and physiological effects. It is synthesized from linoleic acid and dopamine in the presence of an enzyme called fatty acid amide hydrolase. NLA has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and inflammation.
Wissenschaftliche Forschungsanwendungen
1. Cardiovascular Health
N-Linoleoyldopamine, through its metabolic pathways, may influence cardiovascular health. A study by (Albert et al., 2005) found that alpha-linolenic acid, closely related to linoleic acid, may reduce the risk of sudden cardiac death, highlighting the potential protective role of similar fatty acids.
2. Metabolic Syndrome and Obesity
Research has indicated that certain fatty acids, including those similar to this compound, can affect metabolic syndrome and obesity. A study by (Poudyal et al., 2011) discusses how alpha-linolenic acid (ALA) and other n-3 fatty acids reduce cardiovascular disease risk factors, potentially relevant to this compound's effects.
3. Neurotransmission and Mental Health
The impact of dietary fatty acids on neurotransmission systems, including dopaminergic and serotoninergic pathways, is a significant area of research. (Delion et al., 1994) found that alpha-linolenic acid deficiency affects dopaminergic neurotransmission, which might be relevant to understanding this compound’s neurological implications.
4. Inflammatory Diseases
This compound and similar fatty acids might play a role in managing inflammatory conditions. Research by (Weiss et al., 2005) suggests that the balance of dietary n-6 to n-3 fatty acids, like linoleic acid and alpha-linolenic acid, is crucial in preserving bone health and managing inflammation.
5. Dermatological Applications
Linoleic acid and its derivatives, closely related to this compound, have been studied for their role in skin conditions such as atopic eczema. (Horrobin, 2000) explored the effects of linoleic acid metabolites on skin health, indicating potential applications for this compound in dermatology.
6. Ocular Health
This compound's structural similarities with linoleic acid suggest potential benefits in ocular health. A study by (Barabino et al., 2003) on the systemic administration of linoleic acid in dry eye syndrome showed improvement in symptoms and ocular surface inflammation.
7. Cancer Research
Fatty acids related to this compound have been studied for their effects on cancer, particularly breast and prostate cancers. (Rose, 1997) discusses the role of linoleic acid in cancer development and progression, offering insights into potential research avenues for this compound.
8. Hormonal Regulation
Studies like (Parhizkar et al., 2016) investigating the effects of linoleic acid and its derivatives on hormonal balance, particularly in menopause, suggest possible applications for this compound in hormonal regulation and therapy.
Eigenschaften
CAS-Nummer |
105955-12-2 |
|---|---|
Molekularformel |
C26H18N4O6S2 |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
(9Z,12Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h6-7,9-10,18-19,22,28-29H,2-5,8,11-17,20-21H2,1H3,(H,27,30)/b7-6-,10-9- |
InChI-Schlüssel |
SZYHQIGUKQSEJD-HZJYTTRNSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Synonyme |
N-linoleoyldopamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)



![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)



